molecular formula C10H16O4 B1668248 (-)-Camphoric acid CAS No. 560-09-8

(-)-Camphoric acid

Cat. No.: B1668248
CAS No.: 560-09-8
M. Wt: 200.23 g/mol
InChI Key: LSPHULWDVZXLIL-QUBYGPBYSA-N
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Description

Camphoric acid, (-)- is a white crystallisable substance obtained from the oxidation of camphor. It exists in three optically different forms;  the dextrorotatory one is obtained by the oxidation of dextrorotatory camphor and is used in pharmaceuticals.

Properties

IUPAC Name

(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPHULWDVZXLIL-QUBYGPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H](C1(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204569
Record name Camphoric acid, (-)-
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560-09-8, 560-05-4
Record name (1S,3R)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid
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Record name Camphoric acid, (-)-
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Record name NSC60219
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Record name Camphoric acid, (-)-
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Record name (1S,3R)-(-)-Camphoric Acid
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Record name CAMPHORIC ACID, (-)-
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Synthesis routes and methods I

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 150 mg of dimethyl fumarate and 225 mg of (+)-camphoric acid were dissolved in 3 ml of ethyl acetate with stirring and gentle heating. The clear solution was cooled to room temperature, and 9 ml of heptane were added. The unstirred solution was allowed to stand for 24 hours. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated by vacuum filtration, and dried to yield the dimethyl fumarate: (+)-camphoric acid (1:16, by NMR) cocrystal form 1 (112 mg).
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Synthesis routes and methods II

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 36 mg of dimethyl fumarate and 200 mg of (+)-camphoric acid were combined in an agate jar with a 4 ml capacity. One drop of 1:3 (v:v) ethyl acetate:heptane was added along with two agate grinding balls. The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated to yield the dimethyl fumarate: (+)-camphoric acid (1:4, by NMR) cocrystal. The measured melting points were 103±1° C. for dimethyl fumarate, 185±2° C. for (+)-camphoric acid, and 88±2° C. for the cocrystal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (-)-camphoric acid?

A1: this compound is represented by the molecular formula C10H16O4 and has a molecular weight of 198.23 g/mol.

Q2: Does spectroscopic data offer insights into the structure of this compound?

A2: Absolutely. Techniques like Fourier transform infrared spectroscopy (FTIR) have been instrumental in characterizing this compound and its derivatives. FTIR analysis reveals characteristic peaks corresponding to specific functional groups, such as carboxylic acid and cycloalkane moieties present in the molecule. [, ]

Q3: How does this compound contribute to the properties of polymers?

A3: this compound, derived from the renewable resource camphor, has been successfully incorporated into polymers. Research shows that incorporating this compound into polyester backbones can yield materials with high glass transition temperatures, indicating enhanced thermal stability. [, ]

Q4: Is this compound suitable for developing biodegradable materials?

A4: Yes, polyesters synthesized using this compound and sugar-derived diols exhibit an unusual susceptibility to hydrolytic degradation. This property makes them promising candidates for biodegradable materials. []

Q5: Can this compound be used to synthesize chiral ligands for asymmetric catalysis?

A5: Yes, this compound serves as a valuable starting material for constructing chiral ligands. Researchers have synthesized novel tridentate ligands from (+)-camphoric acid, the enantiomer of this compound, and utilized them in the enantioselective ethylation of benzaldehydes, achieving impressive enantioselectivities up to 92%. []

Q6: Can carbenes derived from this compound be used in asymmetric synthesis?

A6: Indeed, asymmetric camphor-based carbene ligands have been synthesized from (+)-camphoric acid. These carbenes have shown promise as ligands in copper-catalyzed B2Pin2 (bis(pinacolato)diboron) additions to unsaturated carbonyl compounds, demonstrating dual stereocontrol capabilities. []

Q7: Have computational methods been employed to study this compound derivatives?

A7: Yes, computational chemistry has been used to study this compound derivatives. For instance, density functional theory (DFT) calculations have provided insights into the molecular conformations of a 3,8-diimidazol-1,10-phenanthroline compound derived from this compound, further elucidating its coordination behavior and structural properties. []

Q8: How does modifying the structure of this compound derivatives impact their catalytic activity?

A8: Structural modifications significantly influence the catalytic performance of this compound derivatives. For example, in enantioselective ethylation reactions, the presence or absence of specific substituents on the salicylaldehyde moiety of camphoric acid-derived Schiff base ligands dramatically affected the enantioselectivity. []

Q9: Are there challenges related to the formulation and stability of this compound and its derivatives?

A9: While specific challenges related to formulation are not extensively discussed in the provided literature, it's important to acknowledge that formulating any compound, including this compound and its derivatives, requires careful consideration of factors like solubility, stability, and compatibility with excipients. Further research in this area may provide valuable insights.

Q10: What analytical techniques are commonly used to characterize this compound-based materials?

A10: Various analytical techniques are employed to characterize this compound-based materials. Common methods include:

  • X-ray diffraction (XRD): This technique is vital for determining the crystal structures of metal-organic frameworks (MOFs) and other crystalline materials incorporating this compound. [, , , , ]
  • Scanning Electron Microscopy (SEM): SEM provides valuable information about the morphology and microstructure of this compound-based composites and polymers. []
  • Thermogravimetric Analysis (TGA): TGA is essential for evaluating the thermal stability and decomposition profiles of materials containing this compound. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for characterizing the structure and purity of this compound derivatives, including synthesized ligands and polymers. [, , ]

Q11: What are the potential cross-disciplinary applications of this compound and its derivatives?

A11: The unique properties of this compound and its derivatives make them attractive for various applications, fostering cross-disciplinary research:

  • Material Science: Developing biodegradable polymers, chiral stationary phases for separations, and novel composites. [, , ]
  • Catalysis: Designing efficient and selective catalysts for asymmetric synthesis, contributing to pharmaceuticals and fine chemical production. [, ]
  • Sensors: Exploring the potential of luminescent lanthanide-based MOFs containing this compound for pH and temperature sensing applications. []

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